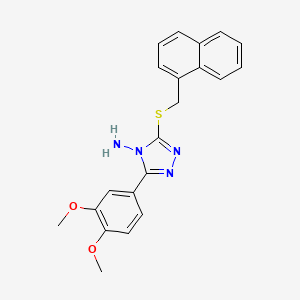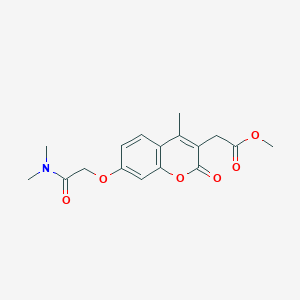
5-(3,4-Dimethoxyphenyl)-3-(naphthylmethylthio)-1,2,4-triazole-4-ylamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(3,4-Dimethoxyphenyl)-3-(naphthylmethylthio)-1,2,4-triazole-4-ylamine is a synthetic organic compound that belongs to the class of triazole derivatives. This compound is characterized by the presence of a triazole ring, a naphthylmethylthio group, and a dimethoxyphenyl group. Triazole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(3,4-Dimethoxyphenyl)-3-(naphthylmethylthio)-1,2,4-triazole-4-ylamine typically involves the following steps:
Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving hydrazine and a suitable precursor such as an α-haloketone or an α-haloester.
Introduction of the Naphthylmethylthio Group: The naphthylmethylthio group can be introduced through a nucleophilic substitution reaction using a naphthylmethylthiol and a suitable leaving group on the triazole ring.
Attachment of the Dimethoxyphenyl Group: The dimethoxyphenyl group can be attached through a coupling reaction, such as a Suzuki-Miyaura cross-coupling reaction, using a boronic acid derivative of the dimethoxyphenyl group and a halogenated triazole intermediate.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of catalysts, optimized reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
5-(3,4-Dimethoxyphenyl)-3-(naphthylmethylthio)-1,2,4-triazole-4-ylamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the triazole ring to a dihydrotriazole or tetrahydrotriazole.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Reagents such as halogens, alkyl halides, or acyl halides can be used for substitution reactions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Dihydrotriazole and tetrahydrotriazole derivatives.
Substitution: Various substituted triazole derivatives depending on the reagents used.
Scientific Research Applications
5-(3,4-Dimethoxyphenyl)-3-(naphthylmethylthio)-1,2,4-triazole-4-ylamine has several scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential as an antimicrobial, antifungal, and anticancer agent.
Biological Studies: It is used in research to understand its interactions with biological targets such as enzymes and receptors.
Chemical Biology: The compound is used as a probe to study biological pathways and mechanisms.
Industrial Applications: It may be used in the development of new materials or as a precursor for other chemical compounds.
Mechanism of Action
The mechanism of action of 5-(3,4-Dimethoxyphenyl)-3-(naphthylmethylthio)-1,2,4-triazole-4-ylamine involves its interaction with specific molecular targets. These targets can include enzymes, receptors, or other proteins. The compound may inhibit enzyme activity, block receptor binding, or interfere with cellular signaling pathways. The exact mechanism can vary depending on the specific biological context and the target involved.
Comparison with Similar Compounds
Similar Compounds
5-(3,4-Dimethoxyphenyl)-3-(phenylthio)-1,2,4-triazole-4-ylamine: Similar structure but with a phenylthio group instead of a naphthylmethylthio group.
5-(3,4-Dimethoxyphenyl)-3-(methylthio)-1,2,4-triazole-4-ylamine: Similar structure but with a methylthio group instead of a naphthylmethylthio group.
5-(3,4-Dimethoxyphenyl)-3-(ethylthio)-1,2,4-triazole-4-ylamine: Similar structure but with an ethylthio group instead of a naphthylmethylthio group.
Uniqueness
The uniqueness of 5-(3,4-Dimethoxyphenyl)-3-(naphthylmethylthio)-1,2,4-triazole-4-ylamine lies in its specific combination of functional groups, which can confer unique biological activities and chemical reactivity. The presence of the naphthylmethylthio group, in particular, can influence its interactions with biological targets and its overall pharmacokinetic properties.
Properties
Molecular Formula |
C21H20N4O2S |
|---|---|
Molecular Weight |
392.5 g/mol |
IUPAC Name |
3-(3,4-dimethoxyphenyl)-5-(naphthalen-1-ylmethylsulfanyl)-1,2,4-triazol-4-amine |
InChI |
InChI=1S/C21H20N4O2S/c1-26-18-11-10-15(12-19(18)27-2)20-23-24-21(25(20)22)28-13-16-8-5-7-14-6-3-4-9-17(14)16/h3-12H,13,22H2,1-2H3 |
InChI Key |
GCDGCNQBHVEZJG-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=NN=C(N2N)SCC3=CC=CC4=CC=CC=C43)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-methyl-N-[(4-phenyl-1,3-thiazol-2-yl)methyl]benzamide](/img/structure/B12148379.png)
![ethyl 1-{9-methyl-3-[(Z)-(3-methyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl}piperidine-4-carboxylate](/img/structure/B12148385.png)
![N-{2-[(2E)-2-(3,4-dimethoxybenzylidene)hydrazinyl]-4-(thiophen-2-yl)-1,3-thiazol-5-yl}acetamide](/img/structure/B12148387.png)

![N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-{[(2-ethoxyphenyl)carbonyl]amino}-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B12148396.png)
![2-{[3-(furan-2-ylmethyl)-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}-N-(3-methoxyphenyl)acetamide](/img/structure/B12148405.png)
![N-[4-(dimethylamino)benzyl]-N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-(2-fluorophenoxy)propanamide](/img/structure/B12148409.png)
![(2E,5Z)-2-[(3,4-dimethylphenyl)imino]-5-(2-methoxybenzylidene)-1,3-thiazolidin-4-one](/img/structure/B12148411.png)
![2-[[5-(4-tert-butylphenyl)-4-(4-methylphenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-[(E)-[(E)-3-(furan-2-yl)prop-2-enylidene]amino]acetamide](/img/structure/B12148416.png)

![5-(2,5-dimethoxyphenyl)-4-(2,4-dimethyl-1,3-thiazole-5-carbonyl)-1-[3-(dimethylamino)propyl]-3-hydroxy-2,5-dihydro-1H-pyrrol-2-one](/img/structure/B12148429.png)
![N-(3,5-dimethylphenyl)-2-{[4-(prop-2-en-1-yl)-5-(pyrazin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B12148437.png)
![4-[(3,4-dimethoxyphenyl)carbonyl]-1-[3-(dimethylamino)propyl]-5-(furan-2-yl)-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B12148449.png)

